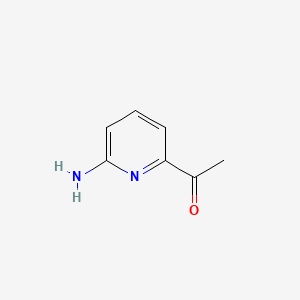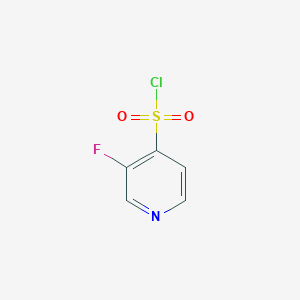
2-methyl-3-(4-methylphenyl)propan-1-ol
Übersicht
Beschreibung
2-methyl-3-(4-methylphenyl)propan-1-ol is an organic compound belonging to the class of alcohols. It features a phenyl group substituted with a methyl group at the para position and a propanol chain with a methyl group at the second carbon. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-methyl-3-(4-methylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as methylmagnesium bromide, reacts with a suitable carbonyl compound like 4-methylbenzaldehyde. The reaction proceeds under anhydrous conditions and typically requires a solvent like diethyl ether or tetrahydrofuran (THF) to stabilize the Grignard reagent .
Industrial Production Methods
In industrial settings, the compound can be produced via catalytic hydrogenation of 2-methyl-3-(4-methylphenyl)propan-1-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction reduces the carbonyl group to a hydroxyl group, yielding the desired alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-3-(4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-methyl-3-(4-methylphenyl)propan-1-one, using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be reduced to form the corresponding alkane, 2-methyl-3-(4-methylphenyl)propane, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-methyl-3-(4-methylphenyl)propan-1-one
Reduction: 2-methyl-3-(4-methylphenyl)propane
Substitution: 2-methyl-3-(4-methylphenyl)propyl chloride or bromide
Wissenschaftliche Forschungsanwendungen
2-methyl-3-(4-methylphenyl)propan-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-3-(4-methylphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in hydrophobic interactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
2-methyl-3-(4-methylphenyl)propan-1-ol can be compared with other similar compounds, such as:
2-methyl-1-phenylpropan-2-ol: This compound has a similar structure but differs in the position of the hydroxyl group and the phenyl group substitution.
2-(4-methylphenyl)propan-2-ol: This compound features a hydroxyl group at the second carbon of the propanol chain, similar to this compound, but lacks the methyl group at the second carbon.
2-bromo-4-methylpropiophenone: This compound is a brominated derivative of 4-methylpropiophenone and serves as an intermediate in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
2-methyl-3-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,10,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKWBYNFHMOXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


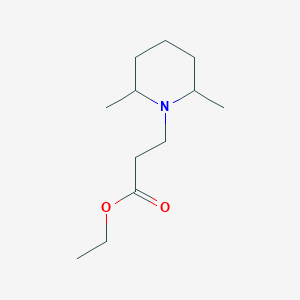
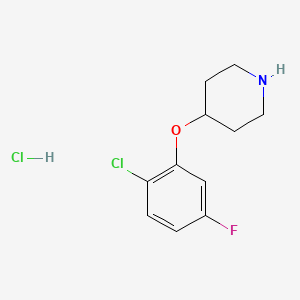
![3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride](/img/structure/B3079010.png)
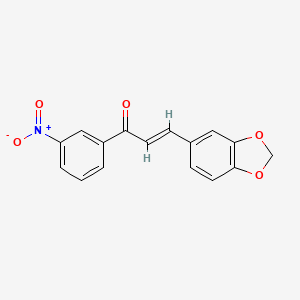
![1H-Thieno[3,2-c]pyrazole](/img/structure/B3079016.png)
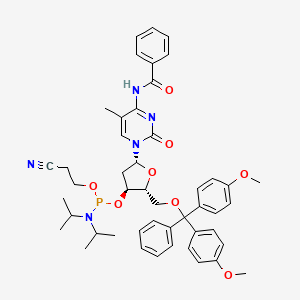

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3079045.png)
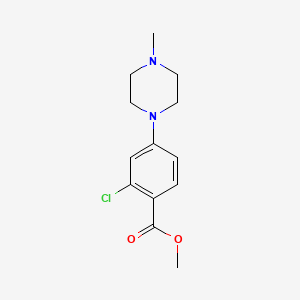
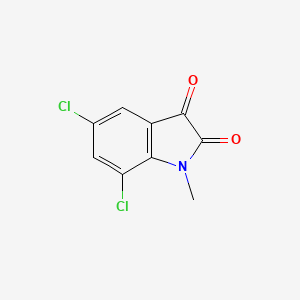
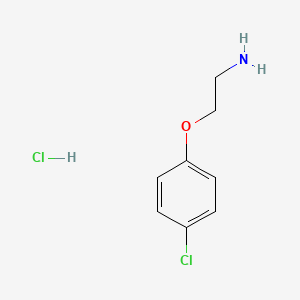
![Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3079081.png)
